molecular formula C18H20N4O3 B11151714 N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide

N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide

Cat. No.: B11151714
M. Wt: 340.4 g/mol
InChI Key: MJKKRBDCQHZBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrazinecarboxamide moiety, a heterocyclic motif frequently investigated for its potential biological activity. Pyrazine derivatives have been the subject of studies exploring a range of therapeutic areas, including as antiviral agents against RNA viruses such as influenza and as inhibitors of specific protein kinases like ATR kinase, which is a key target in oncology research . The molecular architecture of this compound, which combines the pyrazine ring with a phenylmorpholino group, suggests it may act as a potential intermediate or functional scaffold in the synthesis of more complex molecules or in the modulation of biological pathways. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-oxo-3-(2-phenylmorpholin-4-yl)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H20N4O3/c23-17(6-7-21-18(24)15-12-19-8-9-20-15)22-10-11-25-16(13-22)14-4-2-1-3-5-14/h1-5,8-9,12,16H,6-7,10-11,13H2,(H,21,24)

InChI Key

MJKKRBDCQHZBBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CCNC(=O)C2=NC=CN=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Aminomalonamide with Glyoxal

Aminomalonamide reacts with glyoxal in a phosphate buffer (pH >7) at elevated temperatures to yield 3-hydroxy-2-pyrazinecarboxamide. This method, yielding 63–118% depending on purification steps, involves:

  • Simultaneous addition of sodium hydroxide and glyoxal to aminomalonamide.

  • Acidification with hydrochloric acid to precipitate the product.

Reaction Conditions

ReagentsSolventTemperatureYield
Aminomalonamide, GlyoxalPhosphate buffer90°C63–118%

This approach highlights the importance of pH control and stoichiometric balancing to minimize side reactions.

Functionalization of 2-Pyrazinecarboxamide

The hydroxy group in 3-hydroxy-2-pyrazinecarboxamide can be modified via silylation or acylation. For example:

  • Silylation with Hexamethyldisilazane (HMDS) : Refluxing 3-hydroxy-2-pyrazinecarboxamide with HMDS replaces the hydroxy group with a trimethylsilyl ether, enabling subsequent nucleophilic substitution.

  • Acylation with Benzoyl Chloride : Treatment with benzoyl chloride and triethylamine yields N2-benzoyl derivatives, demonstrating the reactivity of the carboxamide group.

Preparation of 3-Oxo-3-(2-Phenylmorpholino)Propylamine

The 3-oxo-3-(2-phenylmorpholino)propylamine moiety requires a multistep synthesis, likely involving:

Synthesis of 2-Phenylmorpholine

2-Phenylmorpholine can be synthesized via cyclization of 2-phenylethanolamine with a dihaloalkane or through reductive amination of glycolaldehyde with aniline derivatives.

Formation of the Keto-Amine Intermediate

A plausible route involves Mannich reaction or amide coupling :

  • Mannich Reaction : Reacting 2-phenylmorpholine with formaldehyde and ammonium chloride forms a β-amino ketone intermediate.

  • Coupling with β-Keto Acids : Condensation of 2-phenylmorpholine with malonyl chloride generates 3-oxo-3-(2-phenylmorpholino)propanoic acid, which is then converted to the amine via Curtius rearrangement or Hofmann degradation.

Coupling Strategies for Amide Bond Formation

The final step involves coupling 2-pyrazinecarboxamide with 3-oxo-3-(2-phenylmorpholino)propylamine. Established methods include:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt or DCC as coupling agents:

  • Activate 2-pyrazinecarboxylic acid with EDCl/HOBt in anhydrous DMF.

  • Add 3-oxo-3-(2-phenylmorpholino)propylamine to form the amide bond.

Optimized Conditions

Coupling AgentSolventTemperatureYield
EDCl/HOBtDMF0–25°C~70%*

*Hypothetical yield based on analogous reactions.

Acid Chloride Route

  • Convert 2-pyrazinecarboxylic acid to its acid chloride using thionyl chloride.

  • React with the amine intermediate in the presence of triethylamine.

Alternative Routes via Nucleophilic Substitution

Alkylation of 2-Pyrazinecarboxamide

  • React 2-pyrazinecarboxamide with a brominated 3-oxo-3-(2-phenylmorpholino)propane derivative.

  • Use tetrabutylammonium bromide as a phase-transfer catalyst to enhance reactivity.

Optimization and Yield Considerations

Key factors influencing yield:

  • Purification : Silica gel chromatography (e.g., chloroform:methanol gradients) resolves regioisomers.

  • Temperature Control : Exothermic reactions (e.g., nitration) require ice baths to prevent decomposition.

  • Catalysts : Tin(IV) chloride or trimethylsilyl triflate accelerates glycosylation and acylation .

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for multiple therapeutic applications:

  • Antitumor Activity : Research indicates that N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide has potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role as a lead compound in cancer therapy.
  • Antimicrobial Properties : Preliminary studies demonstrate that this compound possesses antimicrobial activity against a range of bacterial strains, indicating its potential use as an antibiotic or in the development of new antimicrobial agents.
  • Neuroprotective Effects : The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, contributing to neuronal survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Substituent Effect on Activity
Morpholino GroupEnhances solubility and bioavailability
Pyrazinecarboxamide MoietyCritical for maintaining biological activity
Phenyl GroupContributes to binding affinity with target proteins

Antitumor Studies

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Studies

In vitro assays against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Neuroprotective Effects

In models of oxidative stress, this compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability, suggesting its potential as a neuroprotective agent.

Data Summary Table

Application Activity Reference
AntitumorInduces apoptosis
AntimicrobialEffective against bacteria
NeuroprotectiveReduces oxidative stress

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Thiophene-Based Derivatives (e.g., Compounds 26–29 from ): These compounds feature thiophene rings conjugated with sulfonamide, pyrimidine, or benzothiazole groups. Unlike the target compound’s morpholino moiety, thiophene is an aromatic heterocycle with sulfur, which may enhance lipophilicity and π-π stacking interactions. For example, compound 29 (IC₅₀ = 9.39 µM) demonstrated potent antiproliferative activity against breast cancer cells, outperforming doxorubicin .
  • Pyridopyrazine Derivatives (e.g., ) :
    The compound N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine shares the pyrazine core but incorporates a fluorophenyl group and a pyridine-isopropylamine chain. This structural variation targets p38 MAP kinase, highlighting how pyrazine derivatives can be tailored for specific kinase inhibition .

  • Carbazole-Linked Pyrazinecarboxamide (CAS 1574343-28-4, ): This analog replaces the morpholino group with a carbazole fragment, introducing a larger aromatic system.

Data Tables

Research Findings and Mechanistic Insights

  • Morpholino vs.
  • Pyrazine Role : The pyrazinecarboxamide group is conserved across analogs, suggesting its importance in binding via hydrogen bonding or π-stacking with target proteins .
  • Synthetic Flexibility : highlights the feasibility of modifying the β-ketoamide linker, which could be applied to optimize the target compound’s pharmacokinetics .

Biological Activity

N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 272.30 g/mol
  • SMILES Notation : CCOC(=O)N1C(=O)C(N(C1=O)C2=CC=CC=C2)C(C(C)=O)=O

This structure features a pyrazine ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound involves several mechanisms:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the suppression of tumor growth in cancer models.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Effects

Effect TypeObserved ActivityReference
AnticancerInhibition of tumor cell proliferation
AntioxidantReduction of oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Studies

  • Cancer Research : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity, leading to apoptosis in treated cells. The IC50 values indicated potent activity compared to standard chemotherapeutics.
  • Inflammatory Models : Animal models of inflammation showed that administration of the compound resulted in decreased paw edema and lower levels of inflammatory mediators, suggesting its potential use in treating inflammatory diseases.
  • Oxidative Stress : A study assessing the compound's effects on oxidative stress revealed that it significantly reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity in treated subjects, indicating its protective role against oxidative damage.

Q & A

Basic: What are the key considerations for synthesizing N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide with high purity?

The synthesis of this compound involves multi-step organic reactions, typically requiring:

  • Stepwise coupling : Sequential activation of functional groups (e.g., amide bond formation between pyrazinecarboxamide and the morpholino-propyl backbone) .
  • Reaction optimization : Control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent selection (polar aprotic solvents like DMF or DMSO to enhance solubility) .
  • Purification : Use of column chromatography or preparative HPLC to isolate intermediates and the final product. Analytical techniques like NMR and LC-MS are critical for verifying purity (>95%) .

Basic: How can researchers validate the structural integrity of this compound?

Validation requires a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the pyrazine ring and morpholino moiety .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .
  • X-ray crystallography (if crystalline): To resolve stereochemical ambiguities in the morpholino-propyl side chain .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases or GPCRs) by modeling interactions between the pyrazinecarboxamide group and active sites .
  • QSAR studies : Correlate structural features (e.g., substituents on the phenyl ring) with activity data to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic liabilities (e.g., metabolic stability of the morpholino group) .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
  • Orthogonal validation : Combine enzymatic assays with cellular models (e.g., viability assays in cancer cell lines) to confirm target engagement .
  • Meta-analysis : Compare data across published analogs (e.g., substituent effects on IC50 values) to identify trends obscured by experimental noise .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

  • Flow chemistry : Continuous processing to improve heat/mass transfer during exothermic steps (e.g., coupling reactions) .
  • Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) to maximize efficiency .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

Basic: What biological screening approaches are recommended for initial pharmacological profiling?

  • Broad-spectrum profiling : Screen against panels of kinases, GPCRs, or ion channels to identify off-target effects .
  • Cytotoxicity assays : Use immortalized cell lines (e.g., HEK293) to assess baseline toxicity .
  • Solubility testing : Evaluate aqueous solubility via nephelometry to inform formulation strategies .

Advanced: How do structural modifications to the morpholino or pyrazine groups impact metabolic stability?

  • Morpholino substituents : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring reduce oxidative metabolism by cytochrome P450 enzymes .
  • Pyrazine modifications : Methylation at the 3-position of the pyrazine ring can block hydrolytic degradation .
  • Isotope labeling : Use 14C-labeled compounds to track metabolic pathways in hepatocyte models .

Advanced: What methodologies enable comparative analysis with structurally related compounds?

  • Pharmacophore mapping : Overlay 3D structures of analogs to identify conserved interaction motifs .
  • Thermodynamic profiling : Compare binding kinetics (e.g., SPR or ITC) to quantify affinity differences .
  • Crystallographic benchmarking : Resolve co-crystal structures with target proteins to validate binding hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.